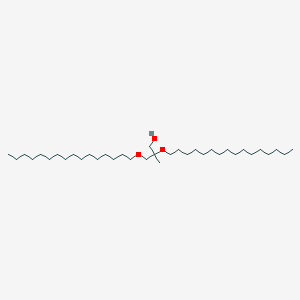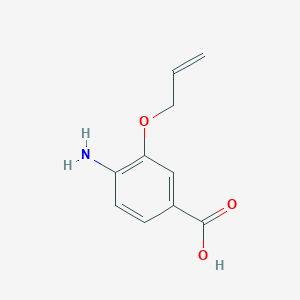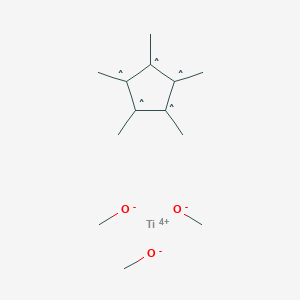
Methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+)” is a complex compound with the molecular formula C13H24O3Ti+ . It is also known as Trimethoxy(pentamethylcyclopentadienyl)titanium(IV) . The compound is composed of a titanium center bonded to a pentamethylcyclopentadienyl ligand and methanolate ligands.
Synthesis Analysis
Monocyclopentadienyltitanium complexes, including those with pentamethylcyclopentadienyl ligands, are synthesized through reactions involving TiCl4 and specific organic ligands. For example, Flores et al. (1996) describe the synthesis of titanium compounds for polymerization applications, highlighting the role of ligand structure in complex formation and reactivity.
Molecular Structure Analysis
The molecular structure of these titanium complexes often features a tetrahedral or distorted tetrahedral geometry around the titanium center. For instance, the work by Lee and Kim (2011) on a dinuclear titanium complex showcases the coordination environment and structural details of titanium bonded to pentamethylcyclopentadienyl and methanolate ligands.
Chemical Reactions Analysis
Titanium complexes with pentamethylcyclopentadienyl ligands engage in various chemical reactions, including polymerization and hydrolysis. The specificity of these reactions is influenced by the ligands and the titanium center’s electronic and steric environment. The synthesis and reactivity of such complexes towards olefins and other substrates have been detailed, showcasing their potential in catalysis and organic synthesis.
Physical And Chemical Properties Analysis
The physical properties of “Methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+)” include a molecular weight of 276.19 g/mol . The compound has a formal charge of +1 . The compound’s chemical properties, including reactivity, catalytic activity, and reaction pathways, are pivotal for understanding and utilizing these titanium complexes in synthetic applications.
科学的研究の応用
Synthesis of Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs): are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are known for their high porosity and potential applications in gas storage, separation, and catalysis . The subject compound can be utilized in the synthesis of MOFs due to its titanium center, which can act as a connecting node, while the organic components may serve as linkers.
Catalysis in Polymerization
Titanium complexes have been widely studied for their catalytic properties, particularly in polymerization reactions . The titanium(4+) ion in the compound can act as a Lewis acid catalyst, facilitating the polymerization of olefins and other monomers to create various polymers with desired properties.
Dye-Sensitized Solar Cells
The compound has potential applications in the development of dye-sensitized solar cells (DSSCs) . DSSCs are a type of thin-film solar cell that are cost-effective and easy to manufacture. The titanium component can be used as a photoanode material, improving the cell’s efficiency by enhancing electron transport.
CO2 Capture and Separation
Research has indicated that titanium-based MOFs can exhibit excellent CO2 adsorption capacity . This is particularly relevant for carbon capture technologies, where the compound could be used to selectively adsorb CO2 from industrial emissions, thereby contributing to greenhouse gas reduction efforts .
Chemical Synthesis
The compound can be involved in various chemical synthesis processes. Its reactivity can be harnessed to create complex molecules for pharmaceuticals, agrochemicals, and other industrial chemicals. The titanium center can facilitate bond formation and cleavage, leading to diverse synthetic pathways.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+) involves the reaction between 1,2,3,4,5-pentamethylcyclopentane and titanium tetrachloride in the presence of methanol. The reaction is carried out under reflux and the resulting product is isolated through filtration and drying.", "Starting Materials": [ "1,2,3,4,5-pentamethylcyclopentane", "titanium tetrachloride", "methanol" ], "Reaction": [ "Step 1: Add 1,2,3,4,5-pentamethylcyclopentane to a round bottom flask.", "Step 2: Add titanium tetrachloride to the flask and stir the mixture for 30 minutes.", "Step 3: Add methanol to the flask and reflux the mixture for 4 hours.", "Step 4: Filter the resulting product and wash it with methanol.", "Step 5: Dry the product under vacuum to obtain Methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+)." ] } | |
CAS番号 |
123927-75-3 |
製品名 |
Methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+) |
分子式 |
C13H24O3Ti+ |
分子量 |
276.19 g/mol |
InChI |
InChI=1S/C10H15.3CH3O.Ti/c1-6-7(2)9(4)10(5)8(6)3;3*1-2;/h1-5H3;3*1H3;/q;3*-1;+4 |
InChIキー |
GQQYDESAAOEXPK-UHFFFAOYSA-N |
SMILES |
C[C]1[C]([C]([C]([C]1C)C)C)C.C[O-].C[O-].C[O-].[Ti+4] |
正規SMILES |
C[C]1[C]([C]([C]([C]1C)C)C)C.C[O-].C[O-].C[O-].[Ti+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



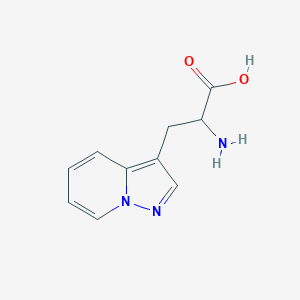
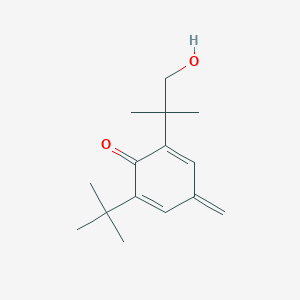
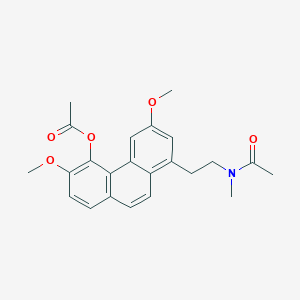

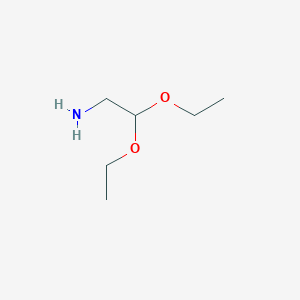
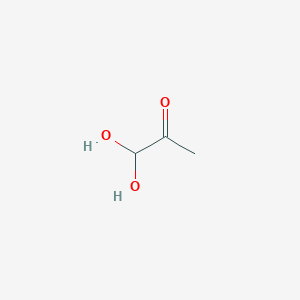
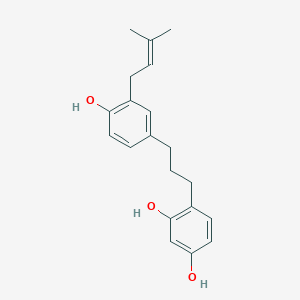
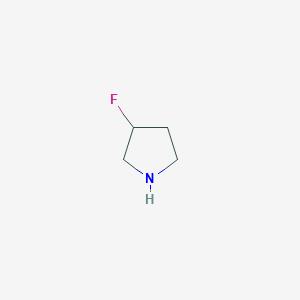
![(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B48661.png)
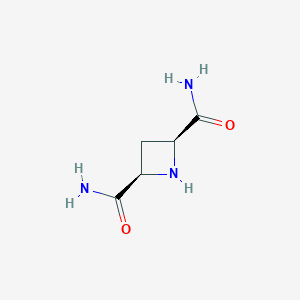
![2-methoxy-N-[2-nitro-5-(phenylthio)phenyl]acetamide](/img/structure/B48664.png)
